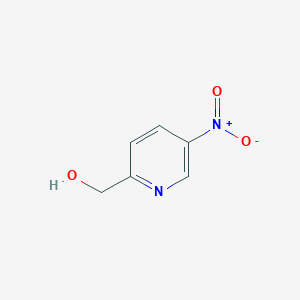

(5-Nitropyridin-2-yl)methanol

描述

Synthesis Analysis

The synthesis of complex compounds involving nitro-substituted ligands, such as the one described in the first paper, involves the reaction of metal centers with organic ligands in the presence of solvents like tetrahydrofuran, followed by recrystallization from methanol . This suggests that (5-Nitropyridin-2-yl)methanol could potentially be synthesized through similar methods, involving the reaction of a suitable metal center with a 5-nitropyridin-2-yl moiety, followed by recrystallization in methanol.

Molecular Structure Analysis

The molecular structure of compounds similar to (5-Nitropyridin-2-yl)methanol, such as the cobalt complex mentioned in the first paper, can be determined using techniques like X-ray crystallography. The cobalt complex crystallizes in a monoclinic space group and features a slightly distorted tetrahedral geometry around the metal center . While this does not directly describe (5-Nitropyridin-2-yl)methanol, it provides a framework for understanding how nitro-substituted heterocyclic compounds might coordinate to metal centers.

Chemical Reactions Analysis

The second paper discusses the photolysis of a nitro-substituted furamide in methanol, where the nitro group is displaced by a solvent molecule to form a methoxy-substituted product . This indicates that nitro groups in heterocyclic compounds can undergo photochemical reactions in methanol, leading to the substitution of the nitro group. This could be relevant for (5-Nitropyridin-2-yl)methanol if it undergoes similar photochemical reactions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of (5-Nitropyridin-2-yl)methanol, they do provide information on related compounds. For instance, the cobalt complex's physical properties such as bond lengths and angles are detailed, and the chemical reactivity under photolysis conditions is described for the nitrofuramide . These insights can be extrapolated to hypothesize about the properties of (5-Nitropyridin-2-yl)methanol, such as its potential reactivity under light exposure and its solubility in methanol.

科学研究应用

Catalytic Applications

Methanol is noted for its potential as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. A study reported a clean, cost-effective method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines. This process employed RuCl3.xH2O as a catalyst, tolerating various amines and allowing the synthesis of pharmaceutical agents via late-stage functionalization, highlighting the synthetic value of advanced N-methylation reactions. Additionally, tandem reactions with selected nitroarenes were attempted to convert them into corresponding N-methylated amines using methanol under H2-free conditions, including the transfer hydrogenation of nitroarenes-to-anilines, thus preparing drug molecules and key pharmaceutical intermediates (Sarki et al., 2021).

Optical and Pharmacological Properties

2-Chloro 5-nitropyridine, an organic nonlinear optical crystal, was successfully grown from methanol solution, revealing its triclinic crystal system with a non-centrosymmetric space group P1 through XRD analysis. The crystal was transparent in the entire visible region, and its second harmonic generation efficiency was about 1.5 times of KDP. Furthermore, theoretical hyperpolarizability values, Mulliken charge distribution, Molecular electrostatic potential, and thermodynamical properties were calculated using density functional theory. Interestingly, the free radical scavenging activity of the compound against DPPH and H2O2 radicals was also determined, indicating its potential in pharmacological applications (Kumar et al., 2016).

Catalysis and Fuel Cells

A novel composite catalyst, Pt nanoparticles supported on poly(5-nitroindole) (Pt/PNI), was prepared via the electrochemical method for the electrooxidation of methanol in alkaline media. Pt/PNI exhibited higher catalytic activity and stronger poisoning-tolerance than conventional Pt electrodes. The study investigated methanol oxidation reaction kinetics, including Pt loading, mass of PNI film, concentration of methanol and KOH, and potential scan rate, showing Pt/PNI as a promising choice for methanol electrooxidation in alkaline medium (Zhou et al., 2009).

安全和危害

属性

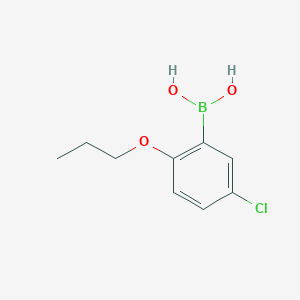

IUPAC Name |

(5-nitropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYQFFRZOVQBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608943 | |

| Record name | (5-Nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Nitropyridin-2-yl)methanol | |

CAS RN |

36625-57-7 | |

| Record name | (5-Nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)

![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)